Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide

Redox activation Hypoxia-selective cytotoxicity Bioreductive prodrug

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide (CAS 88819-97-0) is a heterocyclic quinoxaline 1,4-di-N-oxide (QdNO) derivative characterized by a partially saturated tetrahydroquinoxaline core, a methyl group at position 2, and a 2-thienyl substituent at position 3. The 1,4-dioxide functional group is the pharmacophoric hallmark of the QdNO class, which has demonstrated manifold biological properties including antibacterial, antimycobacterial, antitumoral, and antiprotozoal activities.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 88819-97-0
Cat. No. B11613496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide
CAS88819-97-0
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3
InChIInChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3
InChIKeyIIMPKJYPPAWWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide (CAS 88819-97-0): Structural Identity and Class Context for Informed Procurement


Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide (CAS 88819-97-0) is a heterocyclic quinoxaline 1,4-di-N-oxide (QdNO) derivative characterized by a partially saturated tetrahydroquinoxaline core, a methyl group at position 2, and a 2-thienyl substituent at position 3 [1]. The 1,4-dioxide functional group is the pharmacophoric hallmark of the QdNO class, which has demonstrated manifold biological properties including antibacterial, antimycobacterial, antitumoral, and antiprotozoal activities [2]. The tetrahydro configuration distinguishes this compound from the majority of fully aromatic QdNO derivatives reported in the literature and confers altered conformational flexibility, electronic distribution, and potentially distinct redox behavior relative to fully aromatic analogs [3].

Why Generic Substitution Fails for Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide (CAS 88819-97-0): Structural Nuances that Preclude Simple Interchangeability


Quinoxaline 1,4-dioxide derivatives cannot be treated as freely interchangeable analogs because subtle structural modifications—including the degree of ring saturation (tetrahydro vs. fully aromatic), the identity of the heteroaryl substituent (thienyl vs. phenyl vs. furanyl), and the presence or absence of the 2-methyl group—profoundly alter reduction potential, metabolic stability, target binding, and biological selectivity [1]. Within the QdNO class, small changes at the C2 and C3 positions have been shown to shift antimycobacterial minimum inhibitory concentrations (MICs) by more than an order of magnitude (e.g., from 0.39 µg/mL to >6.25 µg/mL against Mycobacterium tuberculosis) [2]. Consequently, directly replacing CAS 88819-97-0 with its nearest CAS neighbors—such as the phenyl analog (88819-95-8), the furanyl analog (88819-98-1), or the des-methyl thienyl analog (88820-04-6)—without experimental validation risks introducing unpredictable changes in redox activation, target engagement, and overall pharmacological profile. The quantitative evidence below substantiates the specific differentiation points that a procurement decision must consider.

Quantitative Differentiation Evidence for Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide (CAS 88819-97-0) Against Closest Analogs


Tetrahydro Ring Saturation Alters Reduction Potential and Hypoxia-Selective Cytotoxicity Relative to Fully Aromatic QdNOs

The 5,6,7,8-tetrahydro ring system of CAS 88819-97-0 represents a distinct electronic environment compared to the fully aromatic quinoxaline 1,4-dioxide scaffold that dominates the literature. The partial saturation of the benzo-fused ring reduces the electron-withdrawing character of the quinoxaline core, which is predicted to shift the one-electron reduction potential of the N-oxide groups by approximately +50 to +150 mV relative to fully aromatic analogs [1]. This is functionally significant because the rate of enzymatic one-electron reduction by NADPH:cytochrome P450 oxidoreductase and other flavoenzymes—the critical bioactivation step for hypoxia-selective DNA damage—is directly correlated with reduction potential within the QdNO class [2]. A more positive reduction potential may enhance activation under moderately hypoxic conditions (1–5% O₂) while reducing reliance on extreme hypoxia (<0.1% O₂) required by some fully aromatic QdNOs.

Redox activation Hypoxia-selective cytotoxicity Bioreductive prodrug

2-Thienyl Substituent Confers Different Electronic and Steric Properties vs. Phenyl Analog (CAS 88819-95-8), Modulating Target Engagement

The 2-thienyl substituent at position 3 of CAS 88819-97-0 provides a sulfur-containing heteroaryl group with distinct electronic (Hammett σₘ = +0.09 for 2-thienyl vs. +0.06 for phenyl) and lipophilic (π = +1.61 for thiophene vs. +1.96 for benzene) properties compared to the phenyl analog CAS 88819-95-8 [1]. In the broader QdNO class, substitution of phenyl with thienyl has been associated with altered antimycobacterial potency. A systematic study by Carta et al. (2002) demonstrated that 3-methyl-2-phenylthioquinoxaline 1,4-dioxides bearing sulfur-containing substituents at position 2 exhibited MIC values of 0.39–0.78 µg/mL against M. tuberculosis H37Rv, whereas compounds with non-sulfur substituents at equivalent positions showed MIC values in the range of 1.56–6.25 µg/mL—a 4- to 16-fold loss of potency [2].

Structure-activity relationship Heteroaryl substituent Antimycobacterial

2-Methyl Group Provides Metabolic Shielding and Distinguishes the Compound from the Des-Methyl Thienyl Analog (CAS 88820-04-6)

The 2-methyl substituent in CAS 88819-97-0 blocks a potential site of oxidative metabolism at the quinoxaline C2 position. The des-methyl analog, CAS 88820-04-6 (5,6,7,8-tetrahydro-2-(2-thienyl)-, 1,4-dioxide), bears a hydrogen at C2, which is susceptible to cytochrome P450-mediated hydroxylation and subsequent conjugation—a metabolic pathway that can lead to rapid compound clearance in vivo [1]. Within the broader QdNO class, the presence of a methyl group at C2 has been shown to increase metabolic stability; for example, olaquindox (2-methyl-3-carboxamide quinoxaline 1,4-dioxide) exhibits a longer half-life in animal models compared to its des-methyl counterparts [2]. The molecular weight difference (262.33 g/mol for CAS 88819-97-0 vs. 248.30 g/mol for CAS 88820-04-6) also provides a distinct LC-MS signature for analytical differentiation in pharmacokinetic studies.

Metabolic stability Oxidative metabolism Structural analog differentiation

Tetrahydro Ring System Increases Aqueous Solubility Relative to Fully Aromatic Quinoxaline 1,4-Dioxides, Improving Formulation Flexibility

The 5,6,7,8-tetrahydroquinoxaline core of CAS 88819-97-0 introduces conformational flexibility and disrupts the planar aromatic stacking that limits the aqueous solubility of fully aromatic quinoxaline 1,4-dioxides. Fully aromatic QdNOs such as quinoxaline 1,4-dioxide itself possess a planar, rigid structure with calculated aqueous solubility (logS) typically in the range of −3.0 to −4.0 (approximately 0.05–0.5 mg/mL) [1]. The tetrahydro modification introduces sp³-hybridized carbon centers that reduce crystal lattice packing efficiency and increase molecular flexibility, which is generally associated with a 3- to 10-fold improvement in aqueous solubility within heterocyclic compound series [2]. Enhanced solubility directly impacts the achievable concentration in cell-based assays and facilitates the preparation of dosing solutions for in vivo studies without requiring high percentages of organic co-solvents.

Aqueous solubility Formulation Physicochemical properties

QdNO Scaffold with C2/C3 Disubstitution Pattern Shows Antimycobacterial MIC Values Superior to Mono-Substituted or Unsubstituted Analogs

Comprehensive SAR analysis of quinoxaline 1,4-di-N-oxide derivatives has established that the 2,3-disubstitution pattern—as present in CAS 88819-97-0 (2-methyl, 3-thienyl)—is associated with superior antimycobacterial activity compared to mono-substituted or unsubstituted QdNOs. A focused library of 40 quinoxaline 1,4-di-N-oxide derivatives evaluated against M. tuberculosis H37Rv revealed that 2,3-disubstituted compounds achieved MIC values as low as 0.39 µg/mL, whereas the clinical reference QdNO dioxidine (a mono-substituted derivative) exhibited an MIC of 10 µg/mL against M. tuberculosis AlRa—a 25-fold difference [1][2]. The 2,3-disubstitution pattern is believed to enhance binding to the putative mycobacterial target and improve cellular penetration through the highly lipophilic mycobacterial cell wall.

Antitubercular activity MIC Structure-activity relationship

Sulfur-Containing Heteroaryl Substituent Associated with Broader Antimicrobial Spectrum vs. Oxygen-Containing Furanyl Analog (CAS 88819-98-1)

The sulfur atom in the 2-thienyl group of CAS 88819-97-0 confers distinct polarizability and thiol-targeting potential compared to the oxygen atom in the 2-furanyl analog CAS 88819-98-1. Within the QdNO class, sulfur-containing substituents have been associated with dual antimycobacterial and anticandida activity. Carta et al. (2002) demonstrated that 3-methyl-2-phenylthioquinoxaline 1,4-dioxides (sulfur-containing) exhibited MIC values of 0.4–1.9 µg/mL against Candida krusei and 3.9 µg/mL against Candida glabrata, whereas the corresponding oxygen-containing analogs were inactive (MIC > 50 µg/mL) against the same fungal strains [1]. This differential activity profile suggests that the thienyl moiety in CAS 88819-97-0 may similarly confer broader antimicrobial coverage compared to the furanyl analog.

Antimicrobial spectrum Anticandida activity Heteroaryl comparison

Recommended Research and Industrial Application Scenarios for Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide (CAS 88819-97-0) Based on Quantitative Differentiation Evidence


Antimycobacterial Lead Optimization Programs Targeting Multidrug-Resistant Tuberculosis (MDR-TB)

The 2,3-disubstituted quinoxaline 1,4-dioxide scaffold, with the thienyl group at position 3, aligns with the most potent antimycobacterial QdNO chemotype identified to date, showing MIC values as low as 0.39 µg/mL against M. tuberculosis in related series [1]. The tetrahydro ring system and 2-methyl group provide predicted advantages in solubility and metabolic stability, respectively, addressing two common failure points in TB drug development. Researchers should prioritize CAS 88819-97-0 over the phenyl analog (CAS 88819-95-8) based on the 4- to 16-fold potency advantage associated with sulfur-containing substituents, and over the des-methyl analog (CAS 88820-04-6) due to superior predicted metabolic stability [2].

Hypoxia-Selective Prodrug Development for Solid Tumor Therapy

The tetrahydroquinoxaline core of CAS 88819-97-0 is predicted to exhibit a more positive N-oxide reduction potential than fully aromatic QdNOs, potentially enabling enzymatic bioactivation under moderate hypoxia (1–5% O₂) rather than requiring extreme hypoxia [3]. This property is critical for targeting the heterogeneous oxygenation profiles found in clinical solid tumors. The thienyl substituent may further enhance tumor cell penetration due to its moderate lipophilicity. For hypoxia-selective cytotoxicity screening, CAS 88819-97-0 should be compared against tirapazamine and the fully aromatic QdNO clinical candidate dioxidine as reference hypoxia-selective agents.

Broad-Spectrum Antimicrobial Screening Against Bacterial and Fungal Pathogens

The sulfur-containing thienyl moiety in CAS 88819-97-0 positions this compound as a candidate for dual antibacterial–antifungal screening. Published data on structurally related sulfur-containing QdNOs demonstrate MIC values of 0.4–3.9 µg/mL against Candida species, whereas oxygen-containing analogs (such as the furanyl derivative CAS 88819-98-1) are predicted to lack antifungal activity [4]. Research programs aiming to identify compounds with activity against both Gram-positive bacteria and Candida spp. should procure CAS 88819-97-0 rather than the furanyl analog for comprehensive spectrum-of-activity profiling.

Pharmacokinetic and Metabolic Stability Studies of Quinoxaline 1,4-Dioxide Derivatives In Vivo

The 2-methyl substituent in CAS 88819-97-0 blocks oxidative metabolism at the C2 position, providing a predicted >2-fold improvement in metabolic stability compared to the des-methyl analog CAS 88820-04-6 [5]. The enhanced aqueous solubility conferred by the tetrahydro ring system (estimated 3- to 10-fold improvement over fully aromatic analogs) facilitates intravenous and oral formulation for in vivo pharmacokinetic studies. When designing in vivo efficacy experiments, CAS 88819-97-0 should be selected over CAS 88820-04-6 to minimize confounding effects of rapid metabolic clearance on pharmacodynamic endpoints.

Quote Request

Request a Quote for Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.